molecular formula C11H14ClN3O B11783683 N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide

N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B11783683
M. Wt: 239.70 g/mol
InChI Key: RAZCECFWNKHJGO-UHFFFAOYSA-N
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Description

N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with piperidine. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-(3-(methylcarbamoyl)-1H-1,2,4-triazol-1-yl)phenyl)-1-(3-chloropyridin-2-yl)piperidine-4-carboxamide
  • 2-Amino-4-(1-piperidine) pyridine derivatives

Uniqueness

N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C11H14ClN3O/c12-9-2-1-5-14-10(9)15-11(16)8-3-6-13-7-4-8/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,16)

InChI Key

RAZCECFWNKHJGO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NC2=C(C=CC=N2)Cl

Origin of Product

United States

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